molecular formula C22H20ClNO3 B11396433 3-benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11396433
M. Wt: 381.8 g/mol
InChI Key: GFFMJJFCQKKIQC-UHFFFAOYSA-N
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Description

3-Benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with the molecular formula C22H20ClNO3 It is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a hexahydro-benzochromeno-oxazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of a new functionalized derivative .

Scientific Research Applications

3-Benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to its specific structural features, such as the combination of a benzyl group, chlorine atom, and the hexahydro-benzochromeno-oxazin ring system.

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

3-benzyl-12-chloro-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H20ClNO3/c23-19-10-17-15-8-4-5-9-16(15)22(25)27-20(17)18-12-24(13-26-21(18)19)11-14-6-2-1-3-7-14/h1-3,6-7,10H,4-5,8-9,11-13H2

InChI Key

GFFMJJFCQKKIQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC=CC=C5)Cl

Origin of Product

United States

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